![molecular formula C7H13N B3009545 N-methylbicyclo[3.1.0]hexan-3-amine CAS No. 1780459-81-5](/img/structure/B3009545.png)

N-methylbicyclo[3.1.0]hexan-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

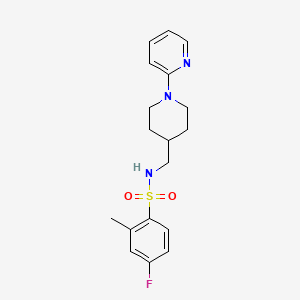

N-methylbicyclo[3.1.0]hexan-3-amine is a compound that is part of a class of bicyclic amines with potential applications in various fields of chemistry and pharmacology. The compound's structure features a bicyclic ring system with an amine functional group, which can be a key intermediate or structural motif in the synthesis of more complex molecules. The papers provided discuss various aspects of related compounds, including their synthesis, molecular structure, chemical reactions, and potential applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related bicyclic amines often involves complex organic reactions. For instance, the synthesis of tris- and monoprotected derivatives with the 1-amino-3-azabicyclo[3.1.0]hexane skeleton has been achieved through intramolecular reductive cyclopropanation of α-(N-allylamino)-substituted N,N-dialkylcarboxamides, leading to compounds with potential pharmaceutical applications . Additionally, the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in the preparation of an antibiotic, involves an asymmetric Michael addition and a stereoselective alkylation .

Molecular Structure Analysis

The molecular structure of compounds related to N-methylbicyclo[3.1.0]hexan-3-amine is often confirmed using techniques such as X-ray crystallography and NMR studies. For example, the structure of N-phenylcarboxamide, a derivative of a related bicyclic compound, was confirmed by X-ray crystallography, and the chirality was established by NMR studies . Similarly, X-ray crystal structure analyses were used to determine the equatorial position of the N-benzyl group on the heterocycle of related compounds .

Chemical Reactions Analysis

The chemical reactivity of N-methylbicyclo[3.1.0]hexan-3-amine and its derivatives can be quite diverse. For instance, N-Methylidene[bis(trimethylsilyl)methyl]amine, a stable methanimine synthon, allows for thermal (2 + 2) cycloadditions with ketenes to provide β-lactams in a single step . This demonstrates the potential of such compounds to participate in cycloaddition reactions, which are valuable in the synthesis of various cyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-methylbicyclo[3.1.0]hexan-3-amine derivatives can be tailored for specific applications. For example, the synthesis of isonicotinic, nicotinic, and clofibric esters from a related bicyclic amine showed normolipemic activity in rats, with one of the esters exhibiting hypocholesterolemic activity . Furthermore, a theoretical study of the structural, optoelectronic, and reactivity properties of a related compound and its metal complexes suggested applications in OLED and OFET technologies due to their charge transfer mobilities and third-order nonlinear optical (NLO) activity .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- N-methylbicyclo[3.1.0]hexan-3-amine, closely related to fencamfamine, has been synthesized and characterized, including its electron impact and electrospray ionization mass spectra. This research provides insights into its structural properties and potential applications in chemistry (Kavanagh et al., 2013).

Conformational Analysis

- The conformational analysis of related compounds, such as 2-methylbicyclo[3.1.0]hexan-3-ones, provides essential information about their structural dynamics. This understanding is crucial for the development of new compounds with desired properties (Lightner et al., 1985).

Reductive Amination Process

- The reductive amination process for synthesizing N-methylated and N-alkylated amines, including those related to N-methylbicyclo[3.1.0]hexan-3-amine, has been improved using Co3O4-based catalysts. This advancement offers a more efficient and cost-effective method for producing these vital chemical structures (Senthamarai et al., 2018).

Analgesic Properties

- Certain derivatives of N-methylbicyclo[3.1.0]hexan-3-amine have been investigated for their analgesic properties. These studies contribute to the development of potential nonnarcotic analgesic agents (Epstein et al., 1981).

Ionic Hydrogenation Studies

- Ionic hydrogenation studies of bicyclic hydrocarbons, including those related to N-methylbicyclo[3.1.0]hexan-3-amine, reveal insights into their chemical reactivity and the effects of structural modifications on these reactions (Khotimskaya et al., 1972).

Safety and Hazards

The safety information for N-methylbicyclo[3.1.0]hexan-3-amine includes several hazard statements: H226, H314, H335 . These codes indicate that the compound is flammable (H226), can cause severe skin burns and eye damage (H314), and may cause respiratory irritation (H335) . The compound should be handled with care, using appropriate personal protective equipment .

Propiedades

IUPAC Name |

N-methylbicyclo[3.1.0]hexan-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N/c1-8-7-3-5-2-6(5)4-7/h5-8H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEZIHBBMICNRJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CC2CC2C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methylbicyclo[3.1.0]hexan-3-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-cyclopropyl-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine hydrochloride](/img/structure/B3009463.png)

![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B3009474.png)

![2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone oxalate](/img/structure/B3009477.png)

![4-chloro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B3009480.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3,4-dichlorobenzamide](/img/structure/B3009482.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{[2-methyl-6-(pyrrolidine-1-carbonyl)phenyl]amino}acetamide](/img/structure/B3009485.png)